molecular formula C9H8N2O B13562533 2-Phenyl-1,3-oxazol-5-amine

2-Phenyl-1,3-oxazol-5-amine

Cat. No.: B13562533
M. Wt: 160.17 g/mol
InChI Key: FVNFBJXRQWVSGR-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-oxazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Phenyl-1,3-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the amine group, leading to different reactivity and applications.

    2-Phenyl-1,3-thiazole: Contains sulfur instead of oxygen, resulting in different chemical properties.

    2-Phenyl-1,3-oxazoline: Contains a saturated ring, leading to different stability and reactivity.

Uniqueness

2-Phenyl-1,3-oxazol-5-amine is unique due to the presence of both the phenyl and amine groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C9H8N2O/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2

InChI Key

FVNFBJXRQWVSGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)N

Origin of Product

United States

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